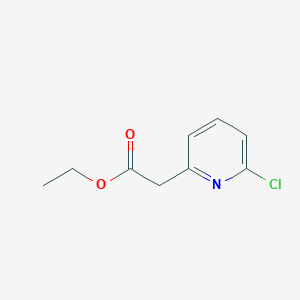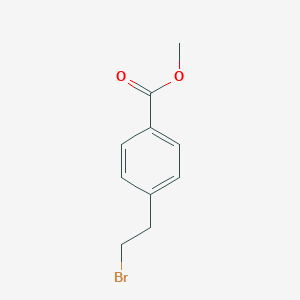
4-(2-溴乙基)苯甲酸甲酯
概述
描述
“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-bromoethyl)benzoate” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“Methyl 4-(2-bromoethyl)benzoate” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .科学研究应用
Application in Organic Chemistry
“Methyl 4-(2-bromoethyl)benzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4-(bromomethyl)benzoate .
Method of Application
This compound may be used in the synthesis of other organic compounds. However, the specific experimental procedures and technical details can vary greatly depending on the target compound and the specific conditions of the reaction .
Application in Synthesis of Antifolates
“Methyl 4-bromobenzoate” may be used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs, which are employed as antifolates .
Method of Application
The specific experimental procedures and technical details can vary greatly depending on the target compound and the specific conditions of the reaction .
Application in Synthesis of Methyl 4-tri-n-butylstannylbenzoate
“Methyl 4-bromobenzoate” may also be used in the synthesis of "Methyl 4-tri-n-butylstannylbenzoate" .
Method of Application
Application in Synthesis of Methyl 4-(2-Pyridyl)benzoate
“Methyl 4-bromobenzoate” may be used in the synthesis of “Methyl 4-(2-pyridyl)benzoate” through a cross-coupling reaction with lithium 2-pyridyltriolborate .
Method of Application
Application in Synthesis of Methyl 4-Bromo-2-(Bromomethyl)benzoate
“Methyl 4-(2-bromoethyl)benzoate” may also be used in the synthesis of "Methyl 4-bromo-2-(bromomethyl)benzoate" .
安全和危害
属性
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoethyl)benzoate | |
CAS RN |
136333-97-6 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


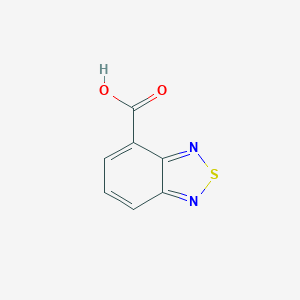
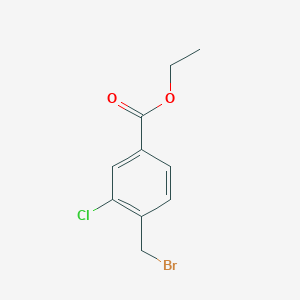
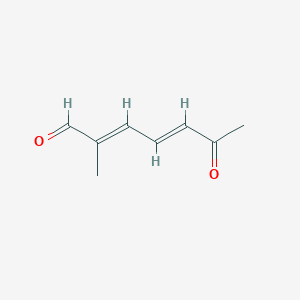
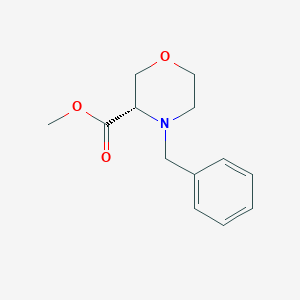
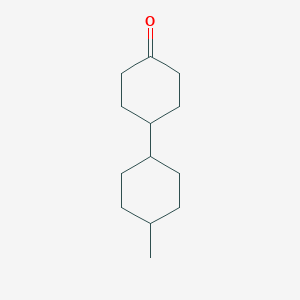
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
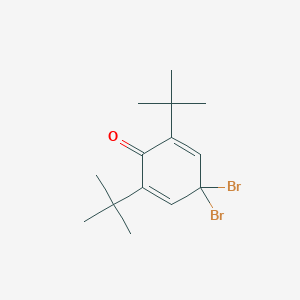
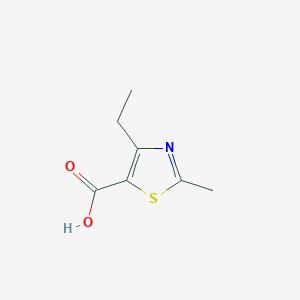
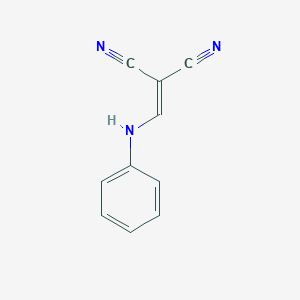
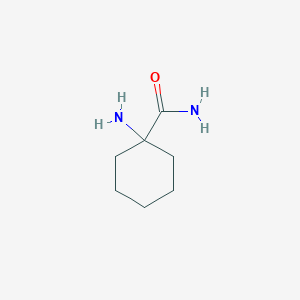
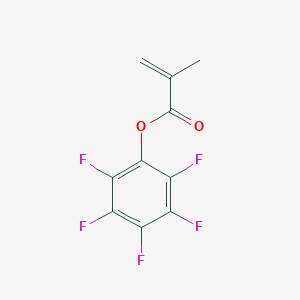
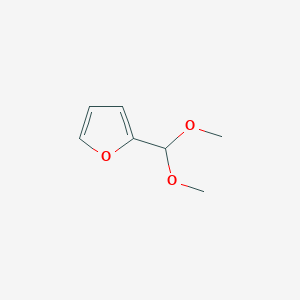
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
